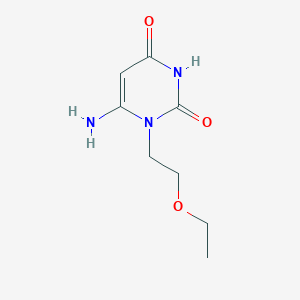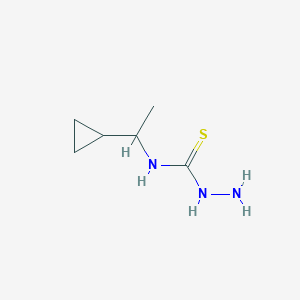
6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Structural Analysis and Supramolecular Assemblies
6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione and its derivatives have been studied for their structural characteristics and potential in forming supramolecular assemblies. For example, Fonari et al. (2004) synthesized novel pyrimidine derivatives that were investigated as ligands for co-crystallization, forming 2D and 3D networks through hydrogen-bonding intermolecular interactions (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Synthesis Methods and Chemical Properties
The compound has been a subject of interest in various synthetic methods and its chemical properties. For instance, Petersen, Pedersen, and Nielsen (2001) explored different synthetic routes to create analogs of this compound, demonstrating its versatility in chemical synthesis (Petersen, Pedersen, & Nielsen, 2001). Additionally, Rubinov et al. (2008) studied the synthesis and chemical properties of N-substituted tetrahydropyridine-2,4-diones, highlighting the compound's reactivity and potential for creating novel derivatives (Rubinov, Zheldakova, Rubinova, & Baranovskii, 2008).
Potential in Drug Discovery and Pharmacological Research
Research has also delved into the potential of this compound in drug discovery and pharmacological applications. For example, Girreser, Heber, and Schütt (2004) investigated derivatives of this compound for their potential use in pharmacological applications, including as adenosine receptor antagonists (Girreser, Heber, & Schütt, 2004). Additionally, Bulicz et al. (2006) synthesized amino-substituted derivatives to study their structure-activity relationships and potential applications in medicinal chemistry (Bulicz, Bertarelli, Baumert, Fülle, Müller, & Heber, 2006).
Optical and Nonlinear Optical Applications
The compound and its derivatives have been explored for their optical properties, including nonlinear optical applications. Al-Abdullah et al. (2014) conducted a theoretical study on the molecular structure and vibrational spectra of a derivative, highlighting its potential in nonlinear optical applications (Al-Abdullah, Mary, Panicker, El‐Brollosy, El-Emam, Van Alsenoy, & Al‐Saadi, 2014).
特性
IUPAC Name |
6-amino-1-(2-ethoxyethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-2-14-4-3-11-6(9)5-7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXCASKSPSOQIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=CC(=O)NC1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B1371058.png)


![2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B1371063.png)


![4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B1371068.png)


![1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B1371075.png)
![[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine](/img/structure/B1371077.png)


